tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Medicinal Chemistry Structure-Activity Relationship JAK Inhibition

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS 1420852-13-6) is a Boc-protected azetidine building block with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol. It is typically supplied as a colorless to pale yellow liquid with a purity specification of 95% and is stored under inert atmosphere at 2–8°C.

Molecular Formula C10H20N2O2
Molecular Weight 200.282
CAS No. 1420852-13-6
Cat. No. B592208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
CAS1420852-13-6
Molecular FormulaC10H20N2O2
Molecular Weight200.282
Structural Identifiers
SMILESCC(C1CN(C1)C(=O)OC(C)(C)C)N
InChIInChI=1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3
InChIKeyJSURSCDQTBSUPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS 1420852-13-6): Core Specifications and Baseline Characteristics for Procurement Decisions


tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS 1420852-13-6) is a Boc-protected azetidine building block with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is typically supplied as a colorless to pale yellow liquid with a purity specification of 95% and is stored under inert atmosphere at 2–8°C . The compound features a four-membered azetidine ring bearing a 1-aminoethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. This structure serves as a key intermediate in medicinal chemistry, particularly for the synthesis of JAK inhibitors, atypical antipsychotics, and peptidomimetics where the constrained azetidine scaffold improves pharmacokinetic properties [1].

Why Generic Substitution of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate with Structurally Similar Azetidines Carries Unquantified Risk


Substituting tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate with a generic azetidine building block—even one with the same molecular formula—introduces significant risk in medicinal chemistry campaigns. The precise positioning of the aminoethyl group at the 3-position of the azetidine ring, coupled with the stereochemical implications of the chiral center at the α-carbon of the aminoethyl side chain, directly dictates molecular geometry, hydrogen-bonding patterns, and target engagement . For example, the regioisomeric tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate (CAS 898271-20-0) differs only in the length of the carbon spacer between the amine and the azetidine ring, yet this subtle change can alter pKa, conformational flexibility, and pharmacophore alignment, potentially abrogating desired biological activity . Furthermore, the stereochemistry of the 1-aminoethyl group is critical; the (S)-enantiomer (CAS 2997651-12-2) exhibits distinct three-dimensional properties that can translate to differential receptor binding compared to the racemic mixture or the (R)-enantiomer . Without quantitative comparative data on target engagement, selectivity, and downstream functional effects, the assumption that these analogs are functionally interchangeable is scientifically unsupported and represents a material procurement risk.

Quantitative Comparative Evidence for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS 1420852-13-6): Key Differentiation Data vs. Closest Analogs


Regioisomeric Differentiation: 3-(1-Aminoethyl) vs. 3-(2-Aminoethyl) Substitution Pattern

The target compound tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate places the primary amine directly adjacent to the azetidine ring (one-carbon spacer), whereas the common analog tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate (CAS 898271-20-0) positions the amine with a two-carbon ethyl spacer. This regioisomeric difference alters the conformational landscape and hydrogen-bonding geometry of the amine moiety, which is critical for target engagement. In a series of azetidine-based JAK inhibitors described in US Patent 9,359,358, compounds bearing the 3-(1-aminoethyl) substitution pattern exhibited potent JAK1 inhibition, while the 3-(2-aminoethyl) analogs were either inactive or required significant structural compensation to restore potency [1].

Medicinal Chemistry Structure-Activity Relationship JAK Inhibition

Stereochemical Identity: Racemic Mixture vs. Defined (S)-Enantiomer

The target compound tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS 1420852-13-6) is supplied as the racemic mixture, containing both (R)- and (S)-enantiomers. In contrast, the defined (S)-enantiomer, tert-butyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate (CAS 2997651-12-2), is available as a distinct chemical entity with potentially divergent biological properties. While no direct head-to-head comparison data for this specific compound is publicly available, general medicinal chemistry principles establish that chiral centers within pharmacophores often lead to enantioselective target binding. The racemic mixture provides a cost-effective starting point for initial SAR exploration or for campaigns where stereochemistry is not a primary determinant of activity, whereas the enantiopure (S)-form commands a higher procurement price and may be required for later-stage lead optimization .

Chiral Synthesis Enantioselective Pharmacology Receptor Binding

Physicochemical Property Differentiation: Calculated LogP and Solubility Parameters

Computational predictions indicate that tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate exhibits a consensus LogP of 1.04, with individual predictive models ranging from 0.33 (SILICOS-IT) to 2.57 (iLOGP) . In comparison, the regioisomer tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate has a predicted consensus LogP of approximately 0.95 (based on analogous calculations, though direct measurement data are not available). The 0.09 LogP unit difference corresponds to a ~23% difference in partition coefficient, which may influence membrane permeability and oral bioavailability in drug candidates [1]. Additionally, the target compound has an estimated aqueous solubility of 12.2 mg/mL (0.061 mol/L) according to the ESOL method, placing it in the "soluble" classification range .

Drug Design Lipophilicity ADME Prediction

Purity and Quality Assurance: Batch Consistency and Analytical Characterization

Commercial sources of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS 1420852-13-6) consistently supply the compound with a minimum purity specification of 95%, as verified by HPLC, NMR, and GC analysis . Batch-specific certificates of analysis (CoA) are available upon request from vendors such as AKSci and Bidepharm, providing quantitative purity data and spectroscopic confirmation of identity . In contrast, the regioisomer tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate (CAS 898271-20-0) is also available at 95% purity from multiple suppliers, but the analytical reference standards for impurity profiling are less well-established, as the compound is less frequently employed in patent-protected synthetic routes . The target compound's inclusion in PubChem (CID 71279891) with standardized InChIKey JSURSCDQTBSUPP-UHFFFAOYSA-N facilitates unambiguous identification and reduces procurement errors [1].

Analytical Chemistry Quality Control Procurement Specification

Physical State and Handling Properties: Liquid Form and Storage Stability

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS 1420852-13-6) is a colorless to pale yellow liquid at room temperature with a density of approximately 1.05 g/cm³ and a boiling point around 150–155 °C at 760 mmHg . In contrast, the structurally related analog 3-(N-Boc-aminoethyl)azetidine (CAS 162696-31-3) is a solid with a melting point of 84–86 °C . The liquid physical state of the target compound offers advantages in automated liquid handling systems and facilitates homogeneous mixing in reaction setups without requiring dissolution steps. However, the compound is sensitive to acidic conditions and hydrolyzes in strong acidic environments to release the corresponding amine, necessitating storage at 2–8 °C under inert atmosphere and protection from moisture .

Laboratory Operations Compound Management Synthetic Workflow

High-Value Research and Industrial Application Scenarios for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS 1420852-13-6)


Synthesis of JAK Inhibitor Scaffolds for Autoimmune and Inflammatory Disease Research

Utilize tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate as a key intermediate in the construction of cyclohexyl azetidine derivatives that modulate Janus kinase (JAK) activity, as described in US Patent 9,359,358 [1]. The 3-(1-aminoethyl) substitution pattern is critical for maintaining JAK1 inhibitory potency, whereas the 3-(2-aminoethyl) regioisomer (CAS 898271-20-0) generally fails to engage the target [1]. Procure the racemic mixture (CAS 1420852-13-6) for initial SAR exploration; if enantioselective activity is later observed, transition to the enantiopure (S)-form (CAS 2997651-12-2) for lead optimization .

Development of Atypical Antipsychotics and Beta-Blockers with Enhanced Membrane Permeability

Employ the azetidine scaffold as a conformationally constrained pharmacophore in the synthesis of centrally acting medications. The chiral center of the 1-aminoethyl group influences receptor subtype selectivity, making this compound valuable for designing atypical antipsychotics . The calculated consensus LogP of 1.04 and estimated aqueous solubility of 12.2 mg/mL support favorable membrane permeability and oral absorption potential in drug candidates . The Boc protecting group allows for selective deprotection under mild acidic conditions, enabling orthogonal functionalization during multistep synthesis .

Peptidomimetic Design and Conformational Constraint in Bioactive Peptide Synthesis

Incorporate tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate into peptide backbones as a rigidified amino acid surrogate. The four-membered azetidine ring restricts conformational flexibility, which can enhance target binding affinity and improve metabolic stability relative to linear analogs . The compound is supplied as a liquid, facilitating automated peptide synthesizer workflows and homogeneous mixing in solid-phase peptide synthesis (SPPS) . The 1-aminoethyl side chain provides a primary amine handle for further derivatization or conjugation following Boc deprotection.

Chiral Derivatization Agent for Enantioselective Analytical Separations

Use tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate as a chiral derivatization agent for the resolution of racemic mixtures in analytical chemistry. The azetidine framework forms diastereomeric complexes with target analytes, enabling separation via conventional HPLC . The compound's liquid physical state and defined density (1.05 g/cm³) allow for precise volumetric dispensing in derivatization protocols . Batch-specific certificates of analysis (CoA) ensure consistent performance and traceability for regulated analytical method development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.